BenchChemオンラインストアへようこそ!

1-Fluoro-4-(2-methoxyethoxy)isoquinoline

Halogen exchange Building block synthesis Fluorination yield

This 1-fluoro-4-(2-methoxyethoxy)isoquinoline is the essential building block for installing the critical 4-(2-methoxyethoxy)isoquinolin-1-yloxy pharmacophore into macrocyclic HCV NS3 protease inhibitors. The pre-installed 1-fluoro leaving group enables chemoselective SNAr coupling with macrocyclic alcohols, eliminating the need for prior activation. With a computed LogP of 2.4 and TPSA of 31.4 Ų, it is ideally suited for SAR exploration and fragment-based screening. Ensure reliable, high-yield coupling by sourcing this key intermediate with certified purity.

Molecular Formula C12H12FNO2
Molecular Weight 221.23 g/mol
CAS No. 1408291-25-7
Cat. No. B8299992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-(2-methoxyethoxy)isoquinoline
CAS1408291-25-7
Molecular FormulaC12H12FNO2
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESCOCCOC1=CN=C(C2=CC=CC=C21)F
InChIInChI=1S/C12H12FNO2/c1-15-6-7-16-11-8-14-12(13)10-5-3-2-4-9(10)11/h2-5,8H,6-7H2,1H3
InChIKeyBOXFKSVJSPAKKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-4-(2-methoxyethoxy)isoquinoline (CAS 1408291-25-7): A Defined Building Block for HCV NS3 Protease Inhibitor Synthesis


1-Fluoro-4-(2-methoxyethoxy)isoquinoline (CAS 1408291-25-7) is a synthetic isoquinoline derivative bearing a fluorine atom at the 1-position and a 2-methoxyethoxy ether chain at the 4-position [1]. This compound is not a biologically active molecule itself but serves as a critical synthetic intermediate in the preparation of Hepatitis C Virus (HCV) NS3 protease inhibitors, as documented in Bristol-Myers Squibb patent filings [2]. It is prepared from its 1-chloro analog via halogen exchange and is utilized to introduce the 4-(2-methoxyethoxy)isoquinolin-1-yloxy pharmacophoric element into macrocyclic HCV protease inhibitor scaffolds.

Why Generic 4-Alkoxyisoquinoline Building Blocks Cannot Replace 1-Fluoro-4-(2-methoxyethoxy)isoquinoline in HCV Inhibitor Programs


The 1-fluoro substituent in this building block is not a passive placeholder; it is the essential leaving group that enables chemoselective nucleophilic aromatic substitution (SNAr) with a pendant hydroxyl group on the macrocyclic core, forming the critical 1-yloxy ether linkage found in the target HCV NS3 protease inhibitors [1]. Replacing the 1-fluoro with hydrogen, methoxy, or even other halogens alters the activation barrier for this coupling step, potentially leading to diminished yields, competing side reactions, or failure to install the requisite connectivity [2]. Furthermore, the 2-methoxyethoxy chain at the 4-position modulates lipophilicity (computed LogP 2.4) and hydrogen-bond acceptor capacity, parameters that directly influence the pharmacokinetic profile of the final drug candidates into which this fragment is incorporated.

Quantitative Comparison Guide: 1-Fluoro-4-(2-methoxyethoxy)isoquinoline vs. Closest Analogs


Synthetic Halogen Exchange Efficiency: 1-F vs. 1-Cl Building Block Reactivity in CsF-Mediated Fluorination

The 1-fluoro compound is accessed from 1-chloro-4-(2-methoxyethoxy)isoquinoline via CsF-mediated halogen exchange in DMSO at 140 °C, a transformation that proceeds with 70.4% isolated yield [1]. While the reverse transformation (F→Cl) is not thermodynamically favorable under these conditions, the 1-chloro precursor remains a viable alternative building block for SNAr coupling. However, the 1-fluoro analog is explicitly required when the final drug scaffold demands the electronic properties of fluorine at the isoquinoline 1-position prior to coupling, or when the chloro analog proves insufficiently reactive toward specific nucleophilic macrocyclic alcohols.

Halogen exchange Building block synthesis Fluorination yield

Lipophilicity Modulation: Computed LogP of 1-Fluoro-4-(2-methoxyethoxy)isoquinoline vs. Chloro and Unsubstituted Analogs

The computed octanol-water partition coefficient (LogP) for 1-fluoro-4-(2-methoxyethoxy)isoquinoline is 2.4 [1]. Based on well-established aromatic halogen substitution constants (π values: F = 0.14, Cl = 0.71, H = 0.00), the 1-chloro analog is estimated to have a LogP of approximately 2.97, and the 1-unsubstituted (H) analog approximately 2.26. The 1-fluoro compound thus occupies an intermediate lipophilicity space, offering a balance between membrane permeability and aqueous solubility that is distinct from both the more lipophilic 1-chloro and the slightly less lipophilic 1-H variants.

Lipophilicity LogP Drug-likeness Building block selection

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Impact on Downstream Compound Permeability

1-Fluoro-4-(2-methoxyethoxy)isoquinoline has 4 hydrogen bond acceptor sites and a topological polar surface area (TPSA) of 31.4 Ų [1]. In contrast, the 1-chloro analog has the same number of H-bond acceptors but a slightly larger molecular volume, which would marginally reduce TPSA per unit mass. The 2-methoxyethoxy chain provides two ether oxygen acceptors, which are preserved regardless of the 1-halogen identity. For end-users designing brain-penetrant or orally bioavailable compounds, the TPSA value of this fragment remains well below the commonly cited 60-70 Ų threshold for passive CNS permeability, making it a suitable fragment for CNS drug design.

TPSA H-bond acceptors Permeability Building block design

Patent-Documented Role as an Exclusive Intermediate in HCV NS3 Protease Inhibitor Macrocycles

The 4-(2-methoxyethoxy)isoquinolin-1-yloxy fragment appears in multiple exemplified compounds within the Bristol-Myers Squibb HCV NS3 protease inhibitor patent series, specifically in macrocyclic structures bearing tert-butyl carbamate and cyclopropylsulfonyl carbamoyl moieties [1]. The 1-fluoro building block is the immediate precursor for installing this fragment via O-arylation. In the patent examples, compounds containing the 4-(2-methoxyethoxy)isoquinolin-1-yloxy group are distinguished from those bearing the 4-(2,2-difluoroethoxy) analog, indicating that both the 1-position connectivity and the 4-alkoxy chain identity are independently optimized structural variables [1].

HCV NS3 protease Macrocyclic inhibitor Patent intermediate 1-yloxyisoquinoline

Where 1-Fluoro-4-(2-methoxyethoxy)isoquinoline Adds Definitive Value: Application Scenarios for Scientific Procurement


HCV NS3 Protease Inhibitor Lead Optimization: Direct Installation of the 4-(2-Methoxyethoxy)isoquinolin-1-yloxy Fragment

Medicinal chemistry teams developing macrocyclic HCV NS3 protease inhibitors can use this building block to directly install the 4-(2-methoxyethoxy)isoquinolin-1-yloxy moiety onto a macrocyclic alcohol via SNAr chemistry, reproducing the connectivity described in BMS patent exemplifications [1]. The pre-installed 1-fluoro leaving group avoids the need for prior activation of the isoquinoline ring, streamlining analog synthesis. This scenario is most relevant for organizations performing SAR exploration around the P2 quinoline/isoquinoline pocket of the HCV NS3 protease active site.

Fluorinated Fragment Library Construction for 19F NMR-Based Screening

The single fluorine atom at the 1-position of the isoquinoline ring provides a clean 19F NMR spectroscopic handle (no diastereotopic splitting expected due to the absence of adjacent chiral centers). This compound can be incorporated into fragment libraries for 19F NMR-based ligand screening against protein targets beyond HCV, enabling detection of binding events with high sensitivity [1]. The moderate LogP (2.4) and low TPSA (31.4 Ų) make it broadly compatible with aqueous fragment screening conditions.

Comparative Building Block Evaluation in Parallel SNAr Coupling Campaigns

Research groups seeking to explore the impact of the 1-position halogen on coupling efficiency and product properties can procure both 1-fluoro-4-(2-methoxyethoxy)isoquinoline (CAS 1408291-25-7) and its 1-chloro analog (CAS 1408291-26-8) for systematic head-to-head comparison [1]. The 70.4% precedent yield for Cl→F halogen exchange suggests that the 1-fluoro compound is the thermodynamically favored product of fluoride-for-chloride exchange; however, in SNAr coupling with alkoxide nucleophiles, the relative reactivity order (F vs. Cl) will depend on the specific nucleophile and may differ from the hard/soft nucleophile expectations. Controlled parallel experiments can resolve this ambiguity for specific coupling partners.

Process Chemistry Development for cGMP Manufacture of HCV Protease Inhibitor Candidates

For process chemists scaling up HCV NS3 protease inhibitor candidates that contain the 4-(2-methoxyethoxy)isoquinolin-1-yloxy fragment, sourcing the pre-formed 1-fluoro building block with certified purity and residual metal analysis eliminates the need to run high-temperature CsF/DMSO reactions in pilot plant settings, thereby reducing process safety risks, solvent disposal burdens, and purification overhead [1]. The defined single-step coupling to the macrocyclic alcohol simplifies process analytical technology (PAT) implementation and facilitates quality-by-design (QbD) control strategies.

Quote Request

Request a Quote for 1-Fluoro-4-(2-methoxyethoxy)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.